molecular formula C9H7BrO B3034118 2-Bromocinnamaldehyde CAS No. 138555-58-5

2-Bromocinnamaldehyde

Cat. No.: B3034118
CAS No.: 138555-58-5
M. Wt: 211.05 g/mol
InChI Key: NIDKLBQFMCVZKV-UHFFFAOYSA-N
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Description

2-Bromocinnamaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C9H7BrO and its molecular weight is 211.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Masking. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods

2-Bromocinnamaldehyde can be synthesized through various methods. A novel method developed by Shastin et al. (2005) involves the catalytic olefination of hydrazones of aromatic aldehydes, yielding ethylene acetals of the target products (Shastin et al., 2005). Another improved method for preparing α-Bromocinnamaldehyde, proposed by Ju Xiu-lian (2011), avoids using glacial acetic acid as a solvent and reduces by-product amounts, making it suitable for industrial production (Ju Xiu-lian, 2011).

Inhibitory Effects and Mechanisms

This compound has been studied for its inhibitory effects on enzymes. Cui et al. (2015) found that α-bromocinnamaldehyde, among other alpha-substituted derivatives of cinnamaldehyde, can inhibit mushroom tyrosinase, an enzyme involved in melanin production. These compounds were found to be reversible inhibitors with specific IC50 values, suggesting potential applications in antityrosinase research (Cui et al., 2015).

Chemical Reactions and Applications

2-Bromocinnamaldehydes are involved in various chemical reactions. For instance, a domino reaction described by Zhang et al. (2015) involves 2-aminobenzohydrazides and 2-bromocinnamaldehydes, yielding unexpected pyrazolo[5,1-b]quinazolin-9(1H)-one derivatives. This method provides a new avenue for synthesizing certain chemical compounds (Zhang et al., 2015).

Electrocatalysis and Electrochemical Behavior

Berezhnaya and Mishurov (2016) explored the effect of α-bromocinnamaldehyde on the electrochemical behavior of bismuth in chloride media. Their research contributes to the understanding of how certain aldehydes, including α-bromocinnamaldehyde, affect electrode reactions, which could have implications in electrocatalysis and other related fields (Berezhnaya & Mishurov, 2016).

Mechanism of Action

Target of Action

2-Bromocinnamaldehyde is a compound of practical interest, for example, as bactericides and fungicides It’s known that similar compounds can interact with proteins and nucleic acids .

Mode of Action

It has been shown to have a strong mutagenic effect in certain bacterial strains . This suggests that it may interact with its targets, causing changes that lead to mutations. The planar structure of halocinnamaldehydes, including this compound, can explain their frame-shift activity .

Biochemical Pathways

It has been shown to have a bactericidal effect against escherichia coli, suggesting that it may interfere with essential bacterial processes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound

Result of Action

This compound has been shown to have a bactericidal effect against Escherichia coli, capable of killing all E. coli cells during the exponential phase . This suggests that the molecular and cellular effects of the compound’s action result in the death of the bacteria.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound It’s worth noting that neither thiourea (hydroxyl-radical scavenger) nor DPTA (Fe 3+ chelator to block the hydroxyl-radical) affected the bactericidal efficiency of the this compound to kill E. coli, indicating a ROS-independent bactericidal mechanism .

Safety and Hazards

When handling 2-Bromocinnamaldehyde, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules, potentially influencing their function .

Cellular Effects

2-Bromocinnamaldehyde has been shown to have significant effects on bacterial cells. For instance, it has been found to be mutagenic in certain strains of bacteria . It also exhibits bactericidal activity against Escherichia coli, capable of killing all E. coli cells during the exponential phase .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

For instance, its mutagenic activity in bacterial strains was found to decrease markedly in the presence of an S9 mix .

Dosage Effects in Animal Models

It is generally accepted that the effects of a compound can vary with dosage, and this is likely to be the case with this compound as well .

Metabolic Pathways

It is likely that this compound interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It is likely that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

3-(2-bromophenyl)prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDKLBQFMCVZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694667
Record name 3-(2-Bromophenyl)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138555-58-5
Record name 3-(2-Bromophenyl)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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